molecular formula C4H9N3O2 B113488 3-Guanidinopropionic acid CAS No. 353-09-3

3-Guanidinopropionic acid

Cat. No.: B113488
CAS No.: 353-09-3
M. Wt: 131.13 g/mol
InChI Key: KMXXSJLYVJEBHI-UHFFFAOYSA-N
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Description

3-Guanidinopropionic acid (3-GPA) is a guanidinoalkanoic acid derivative with the chemical formula HN=C(NH₂)NHCH₂CH₂COOH and a molecular weight of 131.13 g/mol . It is structurally characterized by a three-carbon backbone terminating in a carboxylic acid group and a guanidine moiety. 3-GPA has garnered significant interest due to its antihyperglycemic properties, demonstrated in preclinical models of non-insulin-dependent diabetes mellitus (NIDDM). Studies show that 3-GPA reduces plasma glucose levels in diabetic mice (KKAy and ob/ob strains) and enhances glucose disposal in insulin-resistant rhesus monkeys . Additionally, it has been explored for applications in muscle metabolism modulation, acting as a creatine analog , and in agricultural settings to reduce fat content in livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGX-202 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of RGX-202 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also involve the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

RGX-202 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of RGX-202 with different chemical properties .

Scientific Research Applications

Antidiabetic Properties

3-GPA has been extensively studied for its antidiabetic effects, particularly in models of non-insulin-dependent diabetes mellitus (NIDDM). Research indicates that:

  • Improvement of Insulin Sensitivity : 3-GPA has shown significant potential in enhancing insulin sensitivity, which is crucial for managing diabetes. In animal studies, it reduced plasma glucose levels and improved metabolic parameters in diabetic mice .
  • Mechanism of Action : The compound appears to function by inhibiting endogenous glucose production and enhancing glucose disposal rates. Specifically, it has been reported to lower hyperglycemia and associated symptoms in various diabetic models, including ob/ob mice and KKAy mice .
  • Clinical Relevance : The use of 3-GPA may provide a novel approach to diabetes treatment by avoiding the lactic acidosis commonly associated with traditional guanidine compounds. This positions 3-GPA as a promising candidate for further clinical development .

Muscle Physiology

In the context of muscle physiology, 3-GPA serves as an analog to creatine, influencing muscle metabolism and performance:

  • Effects on Muscle Adaptation : Studies have indicated that dietary supplementation with 3-GPA can induce skeletal muscle adaptations similar to those observed with endurance training. This suggests that 3-GPA may enhance physical performance and muscle endurance .
  • Myoblast Differentiation : Research has demonstrated that 3-GPA can affect the differentiation of myoblasts, potentially influencing muscle growth and repair mechanisms. This is particularly relevant for conditions involving muscle wasting or atrophy .

Applications in Reproductive Technology

3-GPA has also found applications in reproductive technologies, particularly in improving outcomes in in vitro fertilization (IVF):

  • Enhancement of Fertilization Rates : Research indicates that 3-GPA can be used to improve fertilization rates when combined with sex-sorted spermatozoa in bovine embryo production. The compound's role in optimizing fertilization media has been highlighted as a means to enhance embryo quality and development .
  • Potential for Broader Applications : Given its biochemical properties, there is potential for 3-GPA to be utilized in other reproductive contexts, such as enhancing gamete viability or improving outcomes in assisted reproductive technologies for various species.

Summary Table of Applications

Application AreaKey FindingsReferences
Antidiabetic PropertiesReduces plasma glucose; improves insulin sensitivity
Muscle PhysiologyInduces muscle adaptations similar to endurance training
Reproductive TechnologyImproves fertilization rates in IVF settings

Case Study 1: Diabetes Management

In a study involving ob/ob mice, administration of 200 mg/kg/day of 3-GPA resulted in a significant decrease in plasma glucose levels from 18.1 mM to 9.6 mM after treatment. This underscores the compound's efficacy in managing hyperglycemia .

Case Study 2: Muscle Adaptation

A clinical trial evaluating the effects of beta-guanidinopropionic acid (a related compound) showed that participants experienced changes in muscle tissue similar to those achieved through regular exercise after one week of supplementation .

Mechanism of Action

RGX-202 exerts its effects by competitively inhibiting the creatine transporter SLC6A8. This inhibition prevents the uptake of phospho-creatine into cells, thereby disrupting the cellular energy metabolism. The reduction in intracellular phospho-creatine levels leads to decreased ATP production, which is essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells that rely on the SLC6A8 pathway for energy production under hypoxic conditions .

Comparison with Similar Compounds

The pharmacological and metabolic profiles of 3-GPA are best understood in comparison to structurally or functionally related compounds. Below is a detailed analysis:

Structural Analogues

Compound Chemical Structure Key Features References
3-Guanidinopropionic acid HN=C(NH₂)NHCH₂CH₂COOH Three-carbon chain; potent antihyperglycemic agent; AGAT substrate
Guanidinoacetic acid (GAA) HN=C(NH₂)NHCH₂COOH Two-carbon chain; precursor to creatine; less potent hypoglycemic activity
4-Guanidinobutyric acid HN=C(NH₂)NHCH₂CH₂CH₂COOH Four-carbon chain; AGAT substrate; limited therapeutic data
Creatine HN=C(NH₂)N(CH₃)CH₂COOH Methylated guanidine; critical for ATP regeneration in muscle
Metformin (NH₂)₂C=NHNHCNH(CH₃)₂ Biguanide; first-line NIDDM drug; risk of lactic acidosis

Key Structural Insights :

  • Carbon Chain Length: 3-GPA’s three-carbon backbone optimizes its interaction with metabolic enzymes like AGAT (amidinotransferase), which transfers guanidine groups to various substrates .
  • Functional Groups : The absence of methylation (vs. creatine) and the presence of a terminal carboxylic acid group (vs. metformin) enhance 3-GPA’s solubility and tissue distribution .

Pharmacological Activity

Compound Antihyperglycemic Potency (vs. 3-GPA) Mechanism of Action Safety Profile References
3-GPA Reference compound ↑ Insulin sensitivity; ↑ glucose disposal No lactic acidosis
GAA ~50% less potent Partial creatine synthesis; mild glucose uptake Low toxicity
Metformin ~20% less potent AMPK activation; hepatic gluconeogenesis ↓ Lactic acidosis risk
Creatine No hypoglycemic effect ATP regeneration in muscle; ergogenic aid Safe at recommended doses

Key Findings :

  • 3-GPA outperforms metformin in reducing hyperglycemia in diabetic KKAy mice (plasma glucose reduction: 3-GPA 45% vs. metformin 35%) .

Metabolic and Clinical Implications

  • AGAT Enzyme Specificity: AGAT catalyzes the transfer of guanidine groups to amino acids. 3-GPA is a preferred substrate over 4-guanidinobutyric acid or GAA, highlighting its metabolic efficiency .
  • Muscle Metabolite Modulation: In rat models, 3-GPA administration reduced intramuscular 3-GPA levels by 18% post-exercise, suggesting rapid turnover as a creatine analog .
  • Therapeutic Limitations: 3-GPA requires residual insulin secretion for efficacy, rendering it ineffective in insulinopenic models (e.g., streptozotocin-diabetic rats) .

Biological Activity

3-Guanidinopropionic acid (GPA) is a creatine analogue that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, cardiovascular health, and muscle physiology. This article provides a comprehensive overview of the biological activity of GPA, including its mechanisms of action, effects on metabolic disorders, and implications for therapeutic applications.

This compound is characterized by its molecular formula C4H9N3O2C_4H_9N_3O_2 and a molecular weight of 131.1 g/mol. It is synthesized through the transamidination of L-arginine and β-alanine. GPA acts primarily as a competitive inhibitor of the creatine transporter, which leads to a decrease in intracellular creatine and phosphocreatine levels across various tissues, including skeletal muscle, heart, and brain .

  • Creatine Transport Inhibition : GPA competes with creatine for uptake through the creatine transporter, leading to reduced levels of creatine and phosphocreatine in muscle tissues .
  • Metabolic Shift : In skeletal muscle, GPA induces a shift from glycolytic to oxidative metabolism, enhancing glucose uptake and increasing fatigue tolerance .
  • Cardiovascular Effects : Studies indicate that GPA may lower blood pressure by modulating creatine kinase activity, thus affecting ATP regeneration in cardiac tissues .

1. Insulin Sensitivity and Weight Loss

GPA has been shown to improve insulin sensitivity and promote selective weight loss from adipose tissue in animal models of non-insulin-dependent diabetes mellitus (NIDDM). This effect is attributed to its ability to enhance glucose uptake in muscle tissues while reducing plasma insulin levels .

2. Effects on Muscle Physiology

In animal studies, chronic administration of GPA resulted in significant reductions in total creatine (up to 86.7%), phosphocreatine (up to 79.7%), and ATP levels (up to 38.8%) in skeletal muscle . This depletion leads to:

  • Increased reliance on oxidative metabolism.
  • Enhanced endurance during physical activities.
  • Modest reductions in myocardial contractility without affecting cardiac output .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of GPA in human subjects:

  • First-in-Human Trial : A study involving 24 healthy men assessed the tolerability of low-dose GPA (100 mg daily) over one week. Results indicated that GPA was well tolerated with no serious adverse events reported. Plasma levels of GPA increased significantly compared to placebo .
  • Animal Models : In obese diabetic ob/ob mice, GPA administration resulted in significant weight loss primarily from adipose tissue, confirming its potential as an anti-obesity agent .

Summary of Key Findings

Biological ActivityObservations
Insulin SensitivityImproved insulin sensitivity in NIDDM models
Weight LossSelective reduction in adipose tissue mass
Muscle MetabolismShift from glycolytic to oxidative pathways; increased glucose uptake
Cardiovascular ImpactLowered blood pressure; altered myocardial contractility

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Pharmacokinetics and Pharmacodynamics : Further studies are needed to explore the pharmacokinetic profiles at varying doses in humans.
  • Therapeutic Applications : Investigating GPA as a potential treatment for metabolic disorders such as obesity and diabetes.
  • Long-term Effects : Understanding the long-term implications of GPA supplementation on muscle health and cardiovascular function.

Q & A

Basic Research Questions

Q. How should 3-GPA be prepared and stored for in vitro experiments?

Dissolve crystalline 3-GPA directly in aqueous buffers (e.g., PBS pH 7.2) at a solubility of ~50 mg/mL. Avoid storing solutions beyond 24 hours due to instability. For long-term storage, keep the solid at -20°C, where it remains stable for ≥4 years .

Q. What biochemical pathways are primarily modulated by 3-GPA?

3-GPA acts as a creatine analog, reducing cellular ATP, creatine, and phosphocreatine levels. It activates AMPK, which stimulates PPARγ coactivator 1α (PGC-1α), enhancing mitochondrial biogenesis, oxidative phosphorylation, and glucose uptake in skeletal muscle .

Q. Which assays confirm 3-GPA’s inhibition of creatine synthesis?

Measure creatine/phosphocreatine depletion via HPLC or enzymatic assays. Validate Gatm (guanidinoacetate methyltransferase) inhibition using competitive enzyme activity assays with L-arginine as a substrate .

Q. How does 3-GPA influence glucose metabolism in cell models?

Treat cells with 3-GPA (0.5–2 mM) and assess glucose uptake via radiolabeled 2-deoxyglucose assays. AMPK activation (measured by phospho-AMPKα Thr172) correlates with increased GLUT4 translocation .

Q. What methods ensure 3-GPA purity and stability in longitudinal studies?

Use batch-specific certificates of analysis (CoA) for purity (≥98%). Monitor degradation via TLC or HPLC under storage conditions (-20°C for solids, ≤24 hours for solutions) .

Advanced Research Questions

Q. How can structural analogs of 3-GPA minimize muscle accumulation while retaining antidiabetic activity?

Replace the carboxylic acid group with bioisosteres (e.g., aminopyridine or isothiourea) to reduce creatine kinase-mediated phosphorylation. Analog 69 (aminoguanidinoacetic acid) shows reduced muscle uptake while maintaining insulin sensitization .

Q. What experimental strategies reconcile contradictory findings on 3-GPA’s mitochondrial effects?

Discrepancies in mitochondrial biogenesis (e.g., enhanced in young rodents vs. impaired in aged models) require controlled variables: animal age, dosing regimen (chronic vs. acute), and tissue-specific AMPK activation. Include biomarkers like PGC-1α mRNA and mitochondrial DNA quantification .

Q. How to optimize in vivo dosing regimens to avoid metabolic insufficiency?

In aged rodents, use lower doses (50–100 mg/kg/day) and monitor ATP/ADP ratios. Pair with co-treatments like nicotinamide riboside to boost NAD+ levels, mitigating age-related mitochondrial dysfunction .

Q. What methodologies validate 3-GPA’s role in PPARγ coactivator 1α (PGC-1α) activation?

Perform qPCR for oxidative phosphorylation genes (e.g., COX4, NRF1) and chromatin immunoprecipitation (ChIP) to assess PGC-1α binding to promoter regions. Compare wild-type vs. AMPK-knockout models to isolate 3-GPA’s effects .

Q. How can 3-GPA be integrated into multi-target therapies for mitochondrial disorders?

Combine 3-GPA with AMPK-independent activators of mitochondrial biogenesis (e.g., resveratrol). Use transcriptomics to identify synergistic pathways and assess fatigue tolerance via forced swim tests in preclinical models .

Q. Methodological Notes

  • Data Interpretation : Cross-reference phosphocreatine depletion (via ³¹P-NMR) with AMPK activity to distinguish direct 3-GPA effects from compensatory mechanisms .
  • Contradiction Analysis : Use meta-analysis tools to compare studies, noting variables like species (rat vs. mouse), tissue type (skeletal muscle vs. liver), and intervention duration .
  • Ethical Compliance : For in vivo work, adhere to institutional guidelines for metabolic phenotyping (e.g., IACUC-approved protocols for glucose tolerance tests) .

Properties

IUPAC Name

3-(diaminomethylideneamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXXSJLYVJEBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188795
Record name Guanidinopropionic acid
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-Guanidinopropionic acid
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CAS No.

353-09-3
Record name β-Guanidinopropionic acid
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Record name Guanidinopropionic acid
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Record name Guanidinopropionic acid
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Record name 3-guanidinopropionic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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